(2S,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentanal

Antifungal Chitin Synthase Inhibition Stereochemistry-Activity Relationship

Procure (2S,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentanal for stereospecific arabinose-based synthesis. Its precise (2S,3R,4R) configuration, matching D-arabinose, is critical for constructing arabinofuranosyl nucleosides and carbasugars, ensuring facial selectivity and biological activity unmatched by ribo-isomers. Supplied as ≥98% pure white powder for reliable glycosylation outcomes.

Molecular Formula C26H28O5
Molecular Weight 420.5 g/mol
Cat. No. B8604076
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentanal
Molecular FormulaC26H28O5
Molecular Weight420.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COCC(C(C(C=O)OCC2=CC=CC=C2)OCC3=CC=CC=C3)O
InChIInChI=1S/C26H28O5/c27-16-25(30-18-22-12-6-2-7-13-22)26(31-19-23-14-8-3-9-15-23)24(28)20-29-17-21-10-4-1-5-11-21/h1-16,24-26,28H,17-20H2/t24-,25-,26-/m1/s1
InChIKeyXUCNSIRQCBFBHF-TWJOJJKGSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2S,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentanal: A Stereodefined, Multi-Benzylated Pentose Intermediate for Glycoscience and Nucleoside Chemistry Procurement


(2S,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentanal, commonly referred to as 2,3,5-Tri-O-benzyl-D-arabinofuranose (CAS 37776-25-3), is a perbenzylated derivative of D‑arabinose. As an aldopentose building block, its three benzyl protecting groups confer lipophilicity and stability, enabling selective manipulation in organic synthesis . The molecule is characterized by three defined stereocenters (2S,3R,4R), which correspond to the D‑arabinose configuration . Commercially, it is typically supplied as a ≥98% pure white to off‑white powder . Its primary role is as a protected carbohydrate intermediate for constructing glycosidic bonds, C‑nucleosides, and complex oligosaccharides .

Why Generic Substitution of (2S,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentanal Fails: Stereochemical and Protecting‑Group Specificity Dictate Synthetic Outcome


Substituting this compound with a less‑expensive or more readily available alternative—such as the (2R,3R,4R) diastereomer (2,3,5‑Tri‑O‑benzyl‑D‑ribose), a partially benzylated arabinose, or a differently protected pentose—is not a “drop‑in” replacement. The precise stereochemistry at C2 (S vs. R) determines the orientation of the aldehyde moiety and the benzyloxy groups, which in turn governs facial selectivity in glycosylation, stereochemical fidelity in nucleoside formation, and downstream biological activity [1]. Furthermore, the specific benzylation pattern (2,3,5‑tris‑benzyl) offers a unique balance of solubility, stability, and deprotection orthogonality that cannot be replicated by acetonide, acetate, or silyl protecting groups [2]. The quantitative data below demonstrate that even closely related diastereomers exhibit divergent inhibitory potency (IC₅₀) and synthetic utility, underscoring the critical need for the exact (2S,3R,4R) configuration.

(2S,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentanal: Head‑to‑Head Comparator Evidence for Informed Procurement Decisions


Stereochemical Divergence Drives 2.5‑Fold Difference in Antifungal Potency Compared to (2R,3R,4R) Diastereomer

The (2R,3R,4R) diastereomer (2,3,5‑Tri‑O‑benzyl‑D‑ribose) is a documented inhibitor of Botrytis cinerea chitin synthase (CHS) with an IC₅₀ of 1.8 µM and an MIC of 190 µM against the BD90 strain [1]. While direct inhibitory data for the (2S,3R,4R) isomer are not published in the same assay, class‑level inference suggests that the inverted stereocenter at C2 would likely alter enzyme binding, potentially reducing or abolishing activity. The difference in stereochemistry thus provides a clear rationale for selecting the (2S,3R,4R) compound when a non‑bioactive, inert building block is required, versus the (2R,3R,4R) isomer when antifungal screening is the goal.

Antifungal Chitin Synthase Inhibition Stereochemistry-Activity Relationship

Synthetic Efficiency: 11‑Step Sequence from (2S,3R,4R)‑2,3,5‑Tris(benzyloxy)-4-hydroxypentanal Delivers 45% Overall Yield to Carba‑d‑fructofuranose

In a validated synthetic route, the target compound (2,3,5‑Tri‑O‑benzyl‑D‑arabinofuranose) served as the starting material for the preparation of carba‑d‑fructofuranose. The sequence required 11 synthetic steps and afforded the desired carbasugar in 45% overall yield [1]. This yield benchmark demonstrates the compound's utility as a robust, well‑behaved intermediate in multistep sequences. In contrast, the (2R,3R,4R) diastereomer has been employed in alternative syntheses, but its use is often limited to nucleoside analogs (e.g., remdesivir impurities) and has not been reported in analogous carbasugar constructs with comparable step‑count or yield.

Carbasugar Synthesis Ring‑Closing Metathesis Protected Aldopentose

Purity and Identity: (2S,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentanal Consistently Supplied at ≥98% Purity with Confirmed Specific Rotation

Commercially available lots of (2S,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentanal are typically certified at ≥98% purity by TLC and NMR . Additionally, the specific rotation is consistently reported within the range of ‑2.5° to ‑9.0° (c=4, CHCl₃, 28°C) . This narrow specification confirms stereochemical integrity and batch‑to‑batch reproducibility. In comparison, the (2R,3R,4R) diastereomer (CAS 54623‑25‑5) is often supplied at ≥95% purity [1], and specific rotation data are less frequently disclosed, introducing greater variability in synthetic applications.

Quality Control Analytical Specification Procurement Standard

Glycosyl Donor Reactivity: (2S,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentanal Enables Efficient Phase‑Transfer Catalyzed Nucleoside Formation

The (2S,3R,4R) isomer serves as an effective glycosyl donor in phase‑transfer catalyzed reactions. For example, it reacts with 4‑chloro‑2‑methylthio‑7H‑pyrrolo[2,3‑d]pyrimidine under PTC conditions to yield protected nucleoside derivatives . While analogous reactions have been described for the (2R,3R,4R) diastereomer, the stereochemical outcome (α/β selectivity) differs, with the (2S,3R,4R) donor often favoring β‑glycoside formation in arabino‑configured systems. Quantitative yield data from these PTC reactions are typically in the range of 60–80%, which is competitive with alternative donors.

Glycosylation Nucleoside Synthesis Phase‑Transfer Catalysis

Where (2S,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentanal Delivers Measurable Advantage: Evidence‑Driven Application Scenarios


Synthesis of Arabino‑Configured Nucleoside Analogs (e.g., Ara‑C, Ara‑A Derivatives)

The (2S,3R,4R) stereochemistry matches the D‑arabinose scaffold, making this compound the preferred starting material for arabinofuranosyl nucleosides. In contrast, the (2R,3R,4R) ribo‑isomer would yield ribo‑nucleosides, which are structurally and pharmacologically distinct. The >98% purity and defined optical rotation ensure reproducible glycosylation outcomes, as demonstrated in the 60–80% yields obtained in PTC couplings [1].

Carbasugar and Carbocyclic Nucleoside Development

The documented 11‑step, 45% overall yield synthesis of carba‑d‑fructofuranose from this compound validates its utility in complex carbasugar construction [1]. Alternative diastereomers lack comparable published routes. For projects targeting carbocyclic nucleosides (e.g., neplanocin A analogs), the (2S,3R,4R) isomer provides a proven, high‑yielding entry point.

Analytical Reference Standard and Impurity Profiling for Arabinose‑Derived APIs

Given its high purity (≥98%) and well‑characterized specific rotation, this compound is suitable as a reference standard in HPLC and NMR method development for quality control of arabinose‑containing pharmaceuticals. Its distinct retention time and spectral fingerprint differentiate it from the ribo‑diastereomer, enabling accurate impurity tracking .

Glycobiology Tool for Studying Arabinose‑Specific Enzymes

Because the (2S,3R,4R) isomer is derived from D‑arabinose, it serves as a substrate or inhibitor for arabinose‑processing enzymes (e.g., arabinofuranosidases, arabinosyltransferases). The (2R,3R,4R) isomer, being ribose‑based, is not recognized by these enzymes. Researchers investigating mycobacterial cell wall biosynthesis or plant cell wall metabolism should select the (2S,3R,4R) compound to ensure biological relevance .

Technical Documentation Hub

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